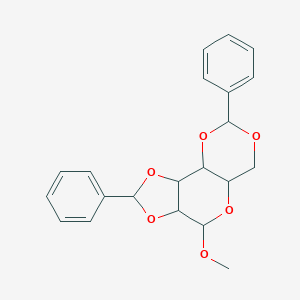

Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside

説明

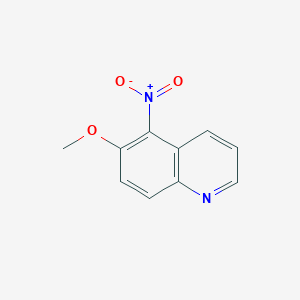

“Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside” is a chemical compound with the molecular formula C21H22O6 and a molecular weight of 370.40 . It is a solid at 20°C and appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside” is characterized by its molecular formula C21H22O6 . More detailed structural analysis would require additional resources such as spectroscopic data or crystallographic studies.It has a melting point range of 183.0 to 187.0°C . The specific rotation [a]20/D is -1.0 to +1.0 deg (C=1, Chloroform) .

科学的研究の応用

Synthesis of Iminosugars

This compound has been utilized in the synthesis of tri- and tetrahydroxylated seven-membered iminosugars. These iminosugars are of interest due to their potential as stable analogs of neuromycin with a D-manno configuration, which could be significant in the development of new antibiotics .

Study of Mannose Binding Sites

Researchers have employed Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside to investigate the primary mannose binding sites of pradimicin A, a compound with potential antifungal and antiviral properties .

Carbohydrate Chemistry Education

In academic settings, this compound is used to demonstrate acetal protecting group chemistry to students, showcasing the synthesis of complex carbohydrates from simpler sugar molecules .

Organic Synthesis

The compound serves as a starting material for various organic synthesis processes, particularly in the creation of complex molecules with specific stereochemistry, which is crucial in pharmaceutical research .

Analytical Chemistry

Due to its well-defined structure, Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside is used as a standard in analytical chemistry for calibrating instruments and validating methodologies that analyze carbohydrate molecules .

Protective Group Strategy

In synthetic chemistry, the benzylidene acetal groups serve as protective groups that can be selectively removed. This strategy is essential for the stepwise construction of complex molecules, especially in the synthesis of drugs and other bioactive compounds .

Material Science

The compound’s unique properties make it a candidate for the development of new materials with specific optical or electronic characteristics, which could have applications in fields like nanotechnology and electronics .

Biochemical Research

Sigma-Aldrich notes that this compound is provided to early discovery researchers for biochemical research, indicating its use in exploratory studies to understand biochemical pathways and interactions .

特性

IUPAC Name |

(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3/t15-,16-,17+,18+,19?,20?,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLOFWHLPMVSBF-GGUYPNGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@H]([C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside | |

CAS RN |

4148-71-4 | |

| Record name | NSC266498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004148714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

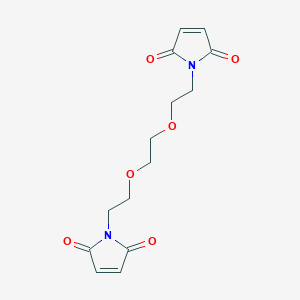

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)

![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)